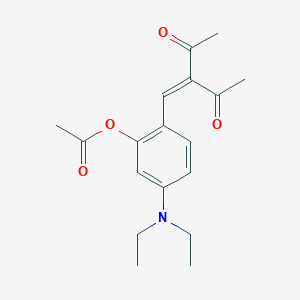![molecular formula C16H22F3N3S B5807186 N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)
N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea, commonly known as PTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTU belongs to the class of thiourea derivatives and is known to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of PTU is not fully understood, but it is believed to act by inhibiting the synthesis of thyroid hormones. PTU inhibits the enzyme thyroperoxidase, which is responsible for the iodination of tyrosine residues in the thyroid gland. This leads to a decrease in the production of thyroid hormones, which can be beneficial in the treatment of hyperthyroidism and Graves' disease.
Biochemical and physiological effects:
PTU has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. PTU also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, PTU has been shown to have anti-viral and anti-bacterial properties.
实验室实验的优点和局限性
PTU has several advantages for lab experiments. It is readily available and can be easily synthesized in the laboratory. PTU is also relatively stable and has a long shelf life. However, PTU has some limitations for lab experiments. It is toxic and can cause harm if not handled properly. PTU also has limited solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for PTU research. One area of research is the development of new PTU derivatives with improved therapeutic properties. Another area of research is the use of PTU in combination with other drugs to enhance its therapeutic efficacy. PTU can also be studied for its potential use in treating other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, PTU is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits various biochemical and physiological effects and has been studied for its use in treating thyroid disorders, cancer, and inflammation. PTU has several advantages for lab experiments, but also has limitations. There are several future directions for PTU research, which can lead to the development of new therapeutic agents.
合成方法
The synthesis of PTU involves the reaction of 2-(trifluoromethyl)aniline with propylpiperidine in the presence of thiourea and a catalyst. The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. The resulting product is purified using column chromatography to obtain PTU in its pure form.
科学研究应用
PTU has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. PTU has also been studied for its potential use in treating thyroid disorders, such as hyperthyroidism and Graves' disease.
属性
IUPAC Name |
1-(1-propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3S/c1-2-9-22-10-7-12(8-11-22)20-15(23)21-14-6-4-3-5-13(14)16(17,18)19/h3-6,12H,2,7-11H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZQLAGIXLGQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807113.png)
![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)

![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)

![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5807187.png)
![4-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5807195.png)
![6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5807202.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)